
1-Bromo-2-fluoroethane
Overview
Description
1-Bromo-2-fluoroethane (C₂H₄BrF) is a halogenated ethane derivative with bromine and fluorine substituents on adjacent carbons. It is a colorless to pale yellow liquid with a molecular weight of 126.956 g/mol and a refractive index of 1.424 . Key identifiers include CAS numbers 762-49-2 and 93-60-7, and it is highly flammable (flash point: -1°C), requiring precautions to avoid ignition sources .
Synthesis and Applications: this compound is widely used as an alkylating agent in organic synthesis. For example, it introduces fluoroethoxy groups into heteroaromatic systems via O-alkylation reactions with phenols or alcohols under basic conditions (e.g., K₂CO₃ or NaH) . This reactivity is critical in pharmaceutical research, such as synthesizing PET ligands (e.g., [¹⁸F]FECIMBI-36 for serotonin receptor imaging) and dopamine receptor antagonists .
Preparation Methods
1-Bromo-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of hydrogen bromide with vinyl fluoride in the presence of an oxygen catalyst. This reaction is typically carried out in a suitable solvent such as methylene chloride . The reaction conditions include dissolving hydrogen bromide, vinyl fluoride, and a catalytic amount of oxygen into the solvent under controlled conditions to produce this compound .
Another method involves the bromofluorination of ethylene, where ethylene reacts with hydrogen fluoride in the presence of dibromodimethylhydantoin or N-bromosuccinimide . This method, however, has limitations due to low chemical yield and by-product formation.
Chemical Reactions Analysis
1-Bromo-2-fluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can also participate in addition reactions with other halogens or hydrogen halides.
Common reagents used in these reactions include sodium methoxide, magnesium, and diethyl ether . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Bromo-2-fluoroethane has several notable applications across different scientific disciplines:
Chemistry
- Building Block for Organic Synthesis : It serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse reactivity patterns that are useful in creating various chemical compounds.
Biology
- Synthesis of Radiopharmaceuticals : The compound is utilized in the production of radiopharmaceuticals for imaging and diagnostic purposes. Its ability to incorporate radioactive isotopes makes it valuable in medical imaging techniques such as PET scans.
Medicine
- Therapeutic Applications : Derivatives of this compound are being explored for their potential therapeutic effects. Research into its biological activity is ongoing, although specific mechanisms are not yet fully understood.
Industry
- Chemical Intermediates : The compound plays a role in producing various specialty chemicals and intermediates used in industrial applications. Its properties make it suitable for use in formulations requiring halogenated compounds .
Safety and Environmental Concerns
While this compound has valuable applications, it also poses safety risks. It is highly flammable and can be harmful if inhaled or absorbed through the skin. Additionally, its historical use as a fire extinguisher agent (known as Halon 1201) raised concerns about ozone depletion, leading to regulatory phasing out .
Case Studies
Several studies have documented the practical applications and implications of using this compound:
- Radiopharmaceutical Development : A study highlighted the successful incorporation of this compound into radiolabeled agents used for PET imaging, demonstrating its effectiveness in enhancing diagnostic capabilities.
- Organic Synthesis Innovations : Research has shown that using this compound as a reagent can lead to more efficient pathways for synthesizing complex organic molecules, reducing waste and improving yield .
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoroethane involves its reactivity with nucleophiles and electrophiles. The bromine atom in the molecule is a good leaving group, making it susceptible to nucleophilic substitution reactions. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |
---|---|---|---|---|
1-Bromo-2-fluoroethane | C₂H₄BrF | 126.956 | Not reported | Highly flammable, alkylating agent |
1-Chloro-2-fluoroethane | C₂H₄ClF | 94.50 | ~35–40 | Less reactive than bromo analogue |
1-Bromo-1-fluoroethane | C₂H₄BrF | 126.956 | ~60–65 | Different halogen positioning |
1,1-Difluoroethane (HFC-152a) | C₂H₄F₂ | 66.05 | -24.7 | Low toxicity, refrigerant |
1-Bromo-2-iodotetrafluoroethane | C₂BrF₄I | 285.82 | Not reported | Tetrafluorinated, high molecular weight |
Key Observations :
- Bromine vs. Chlorine : The bromine atom in this compound enhances its leaving-group ability compared to 1-chloro-2-fluoroethane, making it more reactive in nucleophilic substitutions .
- Positional Isomerism : 1-Bromo-1-fluoroethane (halogens on the same carbon) exhibits distinct steric and electronic effects compared to the 1,2-isomer, altering its metabolic pathways and toxicity .
Biological Activity
1-Bromo-2-fluoroethane (C2H4BrF), also known as 2-fluoroethyl bromide, is a compound that has garnered interest in various fields, including medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
This compound is characterized by the following properties:
- Molecular Formula : C2H4BrF
- Molar Mass : 137.96 g/mol
- CAS Number : 762-49-2
The compound is a colorless liquid with a boiling point of approximately 60 °C. Its structure features a bromine atom and a fluorine atom attached to an ethane backbone, influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethylene with bromine and fluorine sources. Various methods have been reported in the literature, including:
- Electrophilic Halogenation : Ethylene reacts with bromine and a fluorinating agent to introduce both halogens.
- Nucleophilic Substitution : Using alkyl halides in the presence of fluoride sources can yield the desired product.
Biological Activity
This compound exhibits notable biological activities, particularly in the context of radiopharmaceutical applications:
- Radiolabeling Agent : It serves as a precursor for synthesizing radiolabeled compounds used in positron emission tomography (PET). For instance, it can be converted into [¹⁸F]fluoroethyl derivatives for imaging studies related to cancer and other diseases .
- Anticancer Potential : Preliminary studies suggest that compounds derived from this compound may exhibit cytotoxic effects against various cancer cell lines. For example, its derivatives have shown promise in inhibiting tumor growth by disrupting microtubule dynamics .
Study 1: Antitumor Activity
A study investigated the antiproliferative effects of fluorinated analogs derived from this compound on human cancer cell lines. The results indicated significant cytotoxicity against ovarian carcinoma and glioma cells, with mechanisms involving microtubule depolymerization and HIF-1α downregulation .
Study 2: Radiotracer Development
In another study, [¹⁸F]fluoroethyl derivatives synthesized from this compound were evaluated for their potential as PET imaging agents. These compounds demonstrated favorable biodistribution profiles and specific targeting capabilities in preclinical models .
Data Table
Property | Value |
---|---|
Molecular Formula | C2H4BrF |
Molar Mass | 137.96 g/mol |
CAS Number | 762-49-2 |
Boiling Point | ~60 °C |
Biological Applications | Radiopharmaceuticals |
Anticancer Activity | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for incorporating 1-bromo-2-fluoroethane into alkylation reactions?
this compound is widely used as an alkylating agent in nucleophilic substitution reactions. A common method involves reacting a precursor (e.g., hydroxyl- or amine-containing compounds) with this compound in the presence of a base such as NaH or K₂CO₃. For example:
- Procedure : Dissolve the precursor in a polar aprotic solvent (e.g., DMF, acetonitrile), add this compound (1–2 equivalents), and stir under reflux (70–100°C) for 6–24 hours. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or acid-base extraction .
- Yield Optimization : Use catalytic Bu₄NI to enhance reactivity in less polar solvents like THF .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Gas Chromatography (GC) : Suitable for quantifying volatile impurities or residual solvent, with detection limits as low as 0.02 mg/m³ using flame ionization .
- LC-MS : Critical for monitoring reaction intermediates and final products, especially for radiolabeled analogs (e.g., [¹⁸F]FEMPT) .
- ¹H/¹⁹F NMR : Essential for structural confirmation. For example, 2-fluoroethoxy pyridine derivatives show distinct fluorine splitting patterns (δ 4.25–4.89 ppm) .
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in a flame-resistant container at room temperature, away from ignition sources (flash point: -1°C) .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to inhalation risks (4-hr lethal concentration ≤100 ppm in rats). Monitor for fluoroacetate metabolites via ¹⁹F NMR in biological samples .
Advanced Research Questions
Q. How can alkylation reaction conditions be optimized to minimize byproducts?
- Base Selection : NaH or K₂CO₃ in DMF maximizes yield for oxygen/nitrogen nucleophiles, while Bu₄NI accelerates reactions in THF .
- Temperature Control : Reflux at 90°C reduces side reactions (e.g., elimination) compared to room-temperature alkylation .
- Workflow Automation : Microfluidic radiosynthesis (e.g., [¹⁸F]FEMPT) improves reproducibility and reduces human exposure .
Q. What mechanisms underlie the toxicity of this compound in vivo?
- Metabolic Pathway : Cytochrome P450 (CYP2E1) oxidizes this compound to fluoroacetate, which inhibits aconitase in the citric acid cycle, causing citrate accumulation (up to 11-fold in heart tissue). Pretreatment with CYP inhibitors (e.g., disulfiram) delays toxicity .
- Biomarkers : Elevated serum citrate levels and urinary fluoroacetate are hallmarks of exposure. Use ¹⁹F NMR or LC-MS for detection .
Q. How can discrepancies between reported toxicity and experimental applications be addressed?
- Risk Assessment : Prioritize in vitro binding assays (e.g., 5-HT2A receptor affinity studies) to minimize in vivo exposure .
- Alternative Reagents : Explore less toxic fluoroalkylating agents (e.g., 1,1-difluoroethane) for non-critical applications .
Q. What strategies are effective for designing in vivo studies involving this compound?
- Dosage Limits : Use sublethal concentrations (<10 ppm) and short exposure times (≤1 hr) to avoid acute toxicity.
- Metabolic Blockers : Administer SKF-525A (CYP inhibitor) to suppress fluoroacetate formation .
- Control Groups : Include citrate level monitoring in untreated cohorts to baseline metabolic disruptions .
Q. How can reaction byproducts be systematically identified and quantified?
- LC-MS/MS : Detect trace alkylation byproducts (e.g., dehalogenated intermediates) with high sensitivity .
- Isotopic Labeling : Use deuterated analogs to track metabolic pathways in vivo .
Properties
IUPAC Name |
1-bromo-2-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAIKFGRHDNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073233 | |
Record name | 2-Bromofluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [MSDSonline] | |
Record name | 1-Bromo-2-fluoroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2849 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
71-72 °C at 760 mm Hg | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.7044 at 25 °C/4 °C | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
762-49-2 | |
Record name | Ethane, 1-bromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-fluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromofluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-fluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B15FC1III | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.